

"Solvent Blue 122 chemical structure and properties"

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Compound of Interest

Compound Name: Solvent Blue 122

Cat. No.: B3029486

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Solvent Blue 122: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of **Solvent Blue 122** (C.I. 60744), an anthraquinone-based dye. The information is intended for use in research and development settings.

Chemical Structure and Identification

Solvent Blue 122, belonging to the anthraquinone class of dyes, is characterized by its core anthraquinone structure with specific substitutions that impart its distinct blue color.

Chemical Structure Diagram

Caption: Chemical structure of **Solvent Blue 122**.

Chemical Identification

Identifier	Value
IUPAC Name	N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide[1]
Synonyms	C.I. 60744, Polysynthren Blue R, Transparent Blue 2RA, Solvent Blue R
CAS Number	67905-17-3[2]
Molecular Formula	C22H16N2O4[2]
Molecular Weight	372.37 g/mol [2]
SMILES	<chem>CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O</chem> [1]

Physicochemical Properties

The properties of **Solvent Blue 122** make it suitable for a variety of applications, particularly in the coloring of plastics and other organic materials.

Property	Value
Appearance	Dark blue to navy blue powder
Melting Point	238-242 °C
Boiling Point	631 °C (predicted)[3]
Density	~1.35 g/cm ³
Solubility	Insoluble in water; soluble in acetone, chlorobenzene, and organic polymers.
Heat Resistance	Stable up to 300 °C in polystyrene.
Light Fastness	Grade 7-8
Migration Resistance	Grade 5
Acid/Alkali Resistance	Grade 5

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **Solvent Blue 122**.

Synthesis of Solvent Blue 122

This protocol is based on the condensation reaction between an anthraquinone derivative and an aromatic amine.

Materials:

- 1,4-dihydroxyanthraquinone
- Leuco-1,4-dihydroxyanthraquinone
- p-Aminoacetanilide
- Hydrochloric acid (30%)
- Catalyst (e.g., Palladium on alumina)
- Deionized water
- Four-neck round-bottom flask
- Heating mantle with stirrer
- Dropping funnel
- Condenser
- Buchner funnel and flask
- HPLC system

Procedure:

- Preparation of the First Mixed Solution:

- In a four-neck flask, add 30 mL of hot deionized water, 20 g of 30% hydrochloric acid, and 30 g of p-aminoacetanilide.
- Heat the mixture to 40-50 °C and stir for approximately 30 minutes until the p-aminoacetanilide is fully dissolved.^[4]
- Preparation of the Second Mixed Solution:
 - In a separate four-neck flask, add 80 mL of deionized water, 28 g of 1,4-dihydroxyanthraquinone, 8 g of leuco-1,4-dihydroxyanthraquinone, and 0.8 g of the catalyst.^[4]
- Condensation Reaction:
 - Heat the second mixed solution to 85-90 °C with stirring.
 - Slowly add the first mixed solution dropwise to the second mixed solution over a period of 3-4 hours.^[4]
 - Maintain the reaction mixture at this temperature for 12 hours.^[4]
 - Monitor the reaction progress by HPLC until the starting materials are consumed.^[4]
- Work-up and Isolation:
 - Once the reaction is complete, filter the hot mixture through a Buchner funnel.
 - Wash the collected solid with hot water until the filtrate is neutral.
 - Dry the solid product to obtain crude **Solvent Blue 122**.^[4]

Purification

Recrystallization:

- Select a suitable solvent in which **Solvent Blue 122** has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or glacial acetic acid).

- Dissolve the crude product in a minimal amount of the hot solvent.
- If necessary, add activated carbon to decolorize the solution and hot filter to remove it.
- Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.

Column Chromatography:

- Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).
- Pour the slurry into a chromatography column to pack the stationary phase.
- Dissolve the crude **Solvent Blue 122** in a minimum amount of the eluent and load it onto the top of the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components.
- Collect the fractions containing the purified blue dye.
- Combine the pure fractions and remove the solvent using a rotary evaporator.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of methanol and water is commonly used. For example, an isocratic mobile phase of Methanol:Water (80:20 v/v) can be employed.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the λ_{max} of **Solvent Blue 122** in the mobile phase.
- Sample Preparation: Prepare a standard solution of high-purity **Solvent Blue 122** in a suitable solvent (e.g., methanol). Dissolve the synthesized and purified sample in the same solvent.
- Injection Volume: 10-20 μL .
- Analysis: Inject the standard and sample solutions to determine the retention time and purity of the synthesized product.

UV-Visible Spectroscopy:

- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Solvent: A solvent that dissolves the dye and is transparent in the region of interest (e.g., ethanol, methanol).
- Procedure:
 - Prepare a dilute solution of **Solvent Blue 122** in the chosen solvent.
 - Use the pure solvent as a blank to zero the instrument.
 - Scan the absorbance of the sample solution over a wavelength range of approximately 200-800 nm to determine the wavelength of maximum absorbance (λ_{max}).

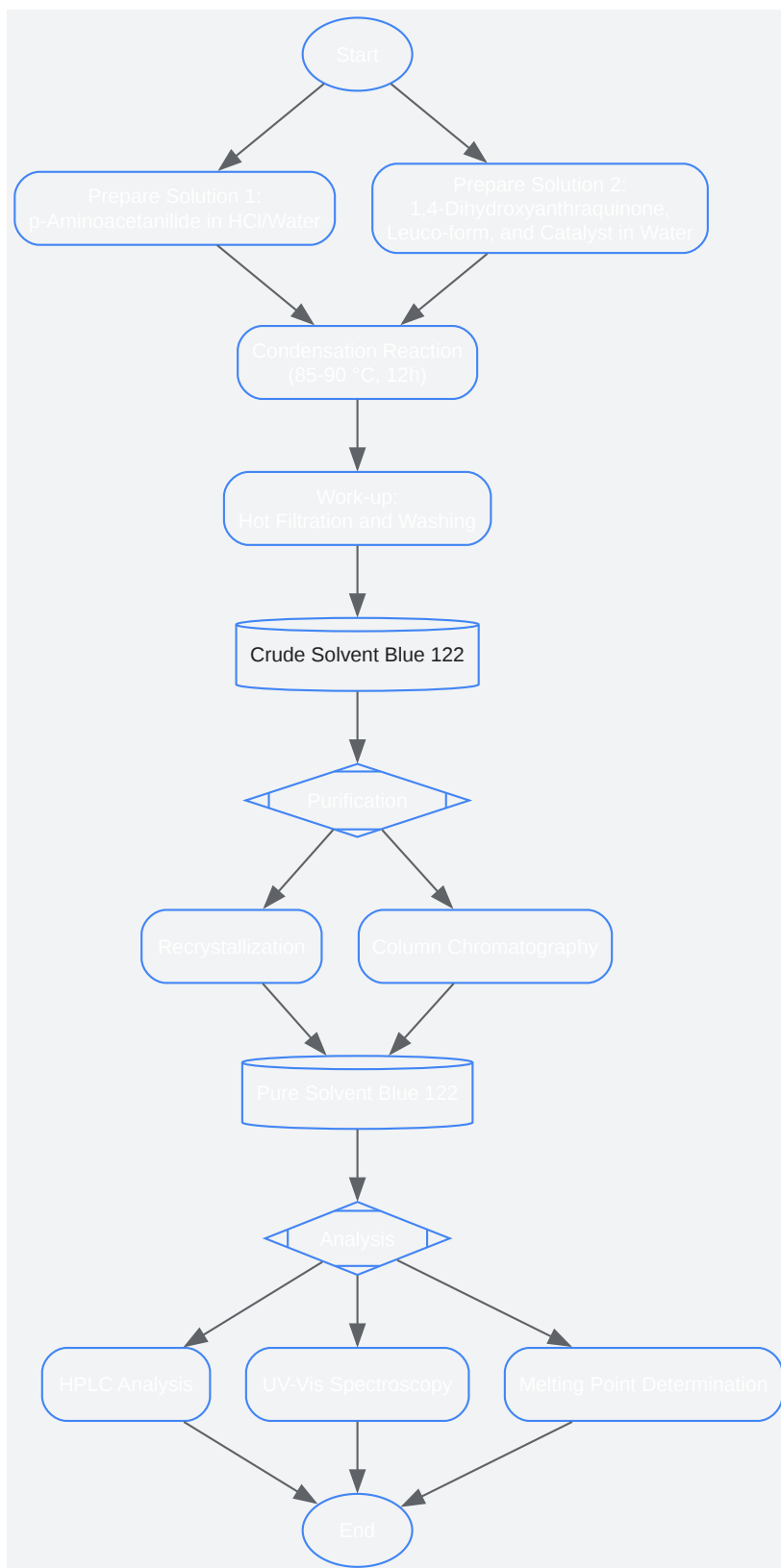
Melting Point Determination:

- Instrumentation: A melting point apparatus (e.g., Mel-Temp or similar).
- Procedure:
 - Place a small amount of the dry, purified **Solvent Blue 122** into a capillary tube and seal one end.

- Place the capillary tube in the melting point apparatus.
- Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.
- Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (within 1-2 °C) is indicative of high purity.^{[3][5]}

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to analysis of **Solvent Blue 122**.



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